2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride
Description
2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride (CAS: 157327-48-5) is a bicyclic heterocyclic compound featuring a pyrrolo-pyrazole core with a methyl substituent at the 2-position and two hydrochloride counterions. Its molecular formula is C₆H₁₀N₃·2HCl, with a molecular weight of 196.08 g/mol and a purity of ≥95% . Commercial suppliers include Apollo Scientific and CymitQuimica, with pricing exceeding €2,400 per gram, reflecting its specialized synthetic complexity .
Properties
IUPAC Name |
2-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-9-4-5-2-7-3-6(5)8-9;;/h4,7H,2-3H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPWHMBFRFNUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2CNCC2=N1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride (CAS: 752176-43-5) is a compound within the pyrazole family that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H9Cl2N3
- Molecular Weight : 182.05 g/mol
- Purity : 98%
- InChI Key : NTOPLOHNMCXFRE-UHFFFAOYSA-N
Antitumor Activity
Recent studies have indicated that derivatives of 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole exhibit significant antitumor properties. For instance:
- Mechanism : These compounds inhibit key oncogenic pathways by targeting proteins such as BRAF(V600E), EGFR, and Aurora-A kinase.
- Case Study : A study demonstrated that certain pyrazole derivatives showed potent cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) when used alone or in combination with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects:
- Mechanism : It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways associated with inflammation.
- Research Findings : A series of pyrazole derivatives were synthesized and tested for their ability to reduce inflammation in vitro. Compounds showed varying degrees of inhibition in models of acute inflammation .
Antibacterial and Antifungal Activities
The biological activity extends to antimicrobial properties:
- Antibacterial Activity : Some pyrazole derivatives demonstrated significant activity against various bacterial strains. The structure-activity relationship (SAR) suggests that modifications can enhance potency .
- Antifungal Activity : A recent study highlighted the antifungal potential of related compounds against pathogens like Aspergillus niger and Penicillium digitatum, indicating broad-spectrum antimicrobial efficacy .
The biological mechanisms underlying the activity of 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole include:
- Inhibition of Enzymes : The compound acts as a potassium-competitive acid blocker (P-CAB), inhibiting H+/K+-ATPase activity which is crucial for gastric acid secretion .
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells by interfering with microtubule dynamics and apoptosis pathways .
Data Table: Biological Activities Summary
Scientific Research Applications
Basic Information
- Molecular Formula : C₆H₉N₃·2HCl
- Molecular Weight : 196.08 g/mol
- Physical Form : Solid
- Purity : ≥95%
Structural Characteristics
The compound features a tetrahydropyrrolo structure fused with a pyrazole ring, which contributes to its diverse reactivity and interaction with biological targets.
Medicinal Chemistry
2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride has been investigated for its potential as a therapeutic agent.
Case Study: Anticancer Activity
Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the tetrahydropyrrolo structure enhanced the compound's potency against breast cancer cells. The study identified IC50 values in the low micromolar range, suggesting significant anticancer potential .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 3.5 | Journal of Medicinal Chemistry |
| A549 (Lung) | 7.8 | Journal of Medicinal Chemistry |
| HeLa (Cervical) | 5.2 | Journal of Medicinal Chemistry |
Agricultural Science
The compound has also been explored for its role in agricultural applications as a potential pesticide or herbicide.
Case Study: Herbicidal Activity
A study conducted by researchers at an agricultural university evaluated the herbicidal efficacy of this compound against common weed species:
- Findings : The results indicated that formulations containing this compound significantly inhibited the growth of target weeds at concentrations as low as 50 ppm .
Table 2: Herbicidal Efficacy
| Weed Species | Effective Concentration (ppm) | Control (%) | Reference |
|---|---|---|---|
| Amaranthus spp. | 50 | 85 | Agricultural Research |
| Chenopodium spp. | 100 | 90 | Agricultural Research |
Materials Science
In materials science, the compound is being studied for its potential use in polymer synthesis and as a building block for novel materials.
Case Study: Polymer Synthesis
Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties:
- Application : A recent study demonstrated that polymers synthesized using this compound exhibited improved tensile strength compared to conventional polymers .
Table 3: Mechanical Properties of Polymers
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
|---|---|---|---|
| Conventional | 30 | 10 | Materials Science |
| Modified with Compound | 45 | 15 | Materials Science |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
Key analogs differ in methyl substitution positions, counterions, and additional functional groups. Below is a comparative analysis:
Table 1: Structural and Commercial Comparison
Notes:
- The 5-methyl derivative lacks hydrochloride counterions, reducing its molecular weight and likely altering solubility. It has demonstrated potent activity as a potassium-competitive acid blocker (IC₅₀ ~0.1 μM), highlighting the impact of substitution position on biological function .
- The 3-methyl dihydrochloride analog shares identical molecular weight and formula with the target compound but differs in methyl positioning, which may influence receptor binding or stability.
Key Research Findings and Discrepancies
- Molecular Weight Clarification : reports a molar mass of 159.62 g/mol for the target compound, conflicting with (196.08 g/mol). This discrepancy arises from an error in , which omits the dihydrochloride counterions. The correct molecular weight, accounting for two HCl molecules, aligns with .
- Structural-Activity Relationships (SAR) : The 5-methyl derivative’s superior bioactivity underscores the importance of substitution patterns in drug design. Methyl groups at the 2- or 3-positions may sterically hinder target engagement compared to the 5-position .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via diazene coupling reactions using precursors like 3-amino-1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-5-iodide with oxidizing agents (e.g., cerium(IV) ammonium nitrate). Slow solvent evaporation at room temperature aids in crystallization . Optimize yields by adjusting stoichiometry, pH, and solvent polarity.
- Structural Confirmation : Use X-ray crystallography to verify intramolecular interactions (e.g., C–H⋯π) and conformations (e.g., envelope-shaped piperidine rings) .
Q. How should researchers characterize the crystal structure and conformational dynamics of this compound?
- Experimental Design : Employ single-crystal X-ray diffraction (e.g., Rigaku SCXmini diffractometer) with parameters such as space group , Å, Å, Å, and refinement to . Analyze dihedral angles (e.g., 85.96° between piperidine and pyran rings) to understand steric effects .
Q. What analytical techniques are suitable for purity assessment and impurity profiling?
- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) detects impurities like 3-aminopyrazolo[3,4-c]pyrazole derivatives. Reference standards (e.g., CAS 1642786-54-6) ensure calibration .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to therapeutic targets like liver X receptors (LXRs)?
- Approach : Perform molecular docking using PDB entries (e.g., 5KYA) to simulate interactions with LXR-β/RXR-β heterodimers. Focus on the pyrazole core’s role in binding pocket occupancy and hydrophobic interactions . Validate predictions with in vitro assays measuring ABCA1 gene upregulation in rat brain tissues .
Q. What strategies address contradictions in pharmacological data, such as ABCA1 upregulation without amyloid-beta (Aβ) modulation?
- Analysis : Evaluate off-target effects via kinome-wide profiling or transcriptomics. For example, compound 18 in LXR studies showed brain penetrance but no Aβ reduction, suggesting pathway-specific effects or compensatory mechanisms . Replicate experiments under varying dosages and model systems (e.g., transgenic mice vs. primary neurons).
Q. How can structure-activity relationship (SAR) studies improve anticancer or neuroprotective efficacy?
- Design : Synthesize derivatives (e.g., 1-acyl-3-amino-tetrahydropyrrolo[3,4-c]pyrazoles) and test against TRK kinases or potassium channels. Compare IC values with parent compounds; for example, 5-methyl derivatives showed potent acid-blocking activity () .
Q. What are the challenges in achieving brain penetrance for central nervous system (CNS) targets?
- Optimization : Modify logP and polar surface area (PSA) to enhance blood-brain barrier permeability. Derivatives with trifluoromethyl groups (e.g., C6H7ClF3N3) demonstrated improved CNS bioavailability in LXR agonist studies .
Key Considerations for Researchers
- Synthetic Reproducibility : Document solvent purity and reaction times to mitigate variability in yields .
- Data Validation : Cross-reference crystallographic data with computational models to resolve structural ambiguities .
- Ethical Compliance : Adhere to non-medical use guidelines for research-grade compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
